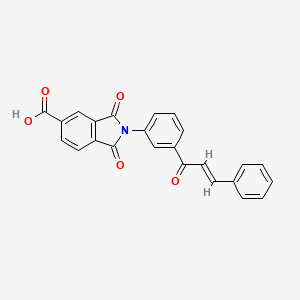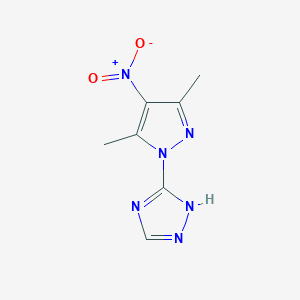![molecular formula C32H24N2O7S2 B5292253 4,4'-[oxybis(4,1-phenylenethio-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)](/img/structure/B5292253.png)
4,4'-[oxybis(4,1-phenylenethio-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-[oxybis(4,1-phenylenethio-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid), commonly known as OPA-15406, is a synthetic compound that has been widely used in scientific research. It is a member of the class of compounds known as thioether-bonded imidazole-based ligands, which have been shown to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of OPA-15406 is not fully understood, but it is thought to involve the formation of a complex between the ligand and the metal ion. This complex can then interact with other molecules in the cell, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
OPA-15406 has been shown to have a range of biochemical and physiological effects, including the inhibition of metalloproteins and the modulation of cellular signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties, and may have potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using OPA-15406 in lab experiments is its ability to selectively bind to metal ions, allowing for the study of metalloproteins in a controlled environment. However, one limitation of using OPA-15406 is its potential toxicity, which may limit its use in certain cell types or experimental conditions.
Orientations Futures
There are several potential future directions for the study of OPA-15406. One area of research is the development of new ligands based on the thioether-bonded imidazole-based ligand structure, which may have improved binding properties or other biological activities. Another area of research is the investigation of the therapeutic potential of OPA-15406 and related compounds in the treatment of diseases such as cancer and neurodegenerative disorders. Finally, the development of new methods for the synthesis and purification of OPA-15406 may also be an area of future research.
Méthodes De Synthèse
The synthesis of OPA-15406 is a complex process that involves several steps. The first step is the preparation of the imidazole-based ligand, which is then reacted with a thioether to form the thioether-bonded imidazole-based ligand. This ligand is then reacted with a diacid to form the final product, OPA-15406.
Applications De Recherche Scientifique
OPA-15406 has been used in a wide range of scientific research applications. One of its primary uses is as a ligand for the study of metalloproteins, which are proteins that contain metal ions. OPA-15406 has been shown to bind to a variety of metal ions, including zinc, copper, and nickel, and can be used to study the structure and function of metalloproteins.
Propriétés
IUPAC Name |
(Z)-4-[4-[4-[4-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenyl]sulfanylphenoxy]phenyl]sulfanylanilino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O7S2/c35-29(17-19-31(37)38)33-21-1-9-25(10-2-21)42-27-13-5-23(6-14-27)41-24-7-15-28(16-8-24)43-26-11-3-22(4-12-26)34-30(36)18-20-32(39)40/h1-20H,(H,33,35)(H,34,36)(H,37,38)(H,39,40)/b19-17-,20-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPNFXFNOHYAEF-CLFAGFIQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)SC2=CC=C(C=C2)OC3=CC=C(C=C3)SC4=CC=C(C=C4)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)SC2=CC=C(C=C2)OC3=CC=C(C=C3)SC4=CC=C(C=C4)NC(=O)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5292174.png)

![4-{[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5292200.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B5292208.png)

![N-(1-phenylcyclopropyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5292214.png)
![N-(2,4-dichlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5292216.png)
![5-imino-2-[(3-methylphenoxy)methyl]-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292222.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine](/img/structure/B5292224.png)
![4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5292227.png)
![5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5292259.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5292267.png)
![1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride](/img/structure/B5292274.png)
![N-benzyl-3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethylpropanamide](/img/structure/B5292282.png)